2',3'-O-Isopropylideneadenosine

Übersicht

Beschreibung

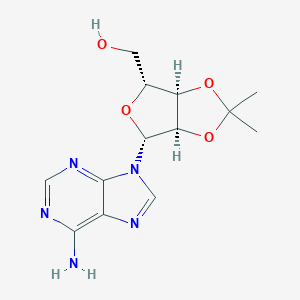

2’,3’-O-Isopropylideneadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety. It is commonly used in organic synthesis and biochemical research due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylideneadenosine typically involves the reaction of adenosine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the 2’ and 3’ hydroxyl groups .

Industrial Production Methods: Industrial production of 2’,3’-O-Isopropylideneadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’,3’-O-Isopropylidenadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogenide und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

Role in Synthesis : IPA serves as a crucial intermediate in the synthesis of nucleosides and nucleotides. Its protective group allows for selective modifications at the 5' and 1' positions of adenosine without affecting the ribose moiety. This property is particularly useful in the development of complex nucleoside analogs used in therapeutic applications .

Case Study : A study demonstrated the synthesis of novel cofactor mimics from IPA, which involved multiple synthetic steps leading to significant yields. The unorthodox methods employed, such as phthalimide cleavage, showcased IPA's versatility as a scaffold for chemical modifications .

Enzymatic Synthesis of RNA Oligonucleotides

Biocatalytic Approaches : Recent research has highlighted IPA's compatibility with template-independent RNA polymerases, allowing for efficient coupling reactions in RNA synthesis. This method addresses the limitations of traditional solid-phase synthesis by enabling the production of chemically modified RNA oligonucleotides .

Findings : The use of 2',3'-O-isopropylidene-protected ribonucleotides was shown to be well-tolerated by polymerases, facilitating rapid enzymatic reactions essential for developing new RNA-based therapeutics .

Medicinal Chemistry

Therapeutic Potential : IPA and its derivatives have been investigated for their potential therapeutic effects. For instance, studies have explored their roles in modulating enzymatic activity related to adenosine deaminase (ADA) and adenylate deaminase (AMPDA), both crucial for nucleotide metabolism. The protective group influences the compounds' stability and reactivity under different pH conditions, which is vital for drug design .

Application Example : Research has indicated that modifications at the 2',3' positions can enhance the selectivity and efficacy of drugs targeting specific biological pathways, making IPA a valuable component in pharmaceutical development .

Structural Studies

Crystallography Insights : Structural studies using X-ray crystallography have provided insights into the molecular conformations of IPA derivatives, revealing important information about their interactions and stability. Such studies are fundamental for understanding how structural variations can affect biological activity and therapeutic outcomes .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2’,3’-O-Isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the ribose moiety, allowing selective reactions at other positions. This protection enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- 2’,3’-O-Isopropylideneguanosine

- 2’,3’-O-Isopropylideneuridine

- 2-Iodoadenosine

Comparison: 2’,3’-O-Isopropylideneadenosine is unique due to its specific protective group, which provides stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of synthesis .

Biologische Aktivität

2',3'-O-Isopropylideneadenosine (IPA) is a nucleoside analog derived from adenosine, characterized by the presence of isopropylidene groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 307.31 g/mol

- Melting Point : 221-222 °C

- Density : 1.8±0.1 g/cm³

The biological activity of this compound primarily involves its interaction with various cellular targets, including:

- Nucleoside Transporters : IPA is known to modulate the uptake and metabolism of adenosine in cells, influencing signaling pathways related to cell proliferation and apoptosis.

- Enzymatic Interactions : It acts as a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase, which can affect the levels of intracellular cyclic AMP (cAMP) and other second messengers .

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : IPA has been shown to inhibit cancer cell proliferation in various studies. For example, in vitro studies demonstrated that it significantly reduced the viability of hepatoma cells compared to adenosine .

- Vasodilatory Effects : Similar to other adenosine analogs, IPA acts as a smooth muscle vasodilator, which may have implications for cardiovascular therapies .

- Neuroprotective Effects : Research indicates that IPA may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Antitumor Efficacy

A study published in the Journal of Natural Products reported that this compound exhibited cytotoxic effects against various tumor cell lines. The compound was evaluated using an IC50 assay, revealing values significantly lower than those for adenosine, indicating a higher potency against tumor cells .

Mechanistic Insights

Further mechanistic studies demonstrated that IPA's antitumor effects are mediated through modulation of cAMP levels and subsequent activation of protein kinase pathways that lead to apoptosis in cancer cells . Additionally, its role as a substrate for deaminases suggests that it may influence the metabolic pathways critical for tumor growth.

Eigenschaften

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCLUOXEZAHUNS-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-75-4 | |

| Record name | 2′,3′-O-Isopropylideneadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-isopropylideneadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.